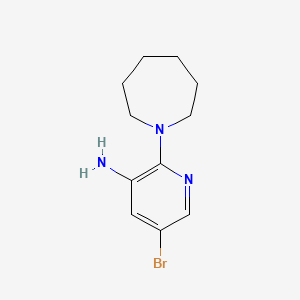

2-(Azepan-1-yl)-5-bromopyridin-3-amine

説明

2-(Azepan-1-yl)-5-bromopyridin-3-amine is an organic compound that features a pyridine ring substituted with a bromine atom and an azepane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-bromopyridin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromopyridin-3-amine.

Formation of Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting 5-bromopyridin-3-amine with azepane under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

化学反応の分析

Substitution Reactions at the C5 Bromine Atom

The bromine atom at position 5 is a prime site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions :

-

Suzuki-Miyaura Cross-Coupling

The bromine can undergo palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For example, similar 5-bromo-3-aminopyridine derivatives react with arylboronic acids under conditions involving Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane/water (4:1) at 85–95°C, yielding 5-arylpyridines in moderate-to-good yields (52–78%) . The electron-donating azepane group at position 2 may slightly deactivate the pyridine ring, potentially requiring longer reaction times or elevated temperatures compared to less-substituted analogs.

| Boronic Acid | Product | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| Phenyl | 5-Ph | 72 | Pd(PPh₃)₄, K₃PO₄, 85°C | |

| 4-Methoxyphenyl | 5-(4-MeO-Ph) | 68 | Same as above |

-

Nucleophilic Aromatic Substitution (SNAr)

Bromine displacement by amines or other nucleophiles is feasible in electron-deficient pyridines. For instance, fluoropyridine sulfonyl fluorides undergo SNAr with azepane under mild conditions (CH₃CN, i-Pr₂NEt, rt) . The azepane substituent in 2-(azepan-1-yl)-5-bromopyridin-3-amine may enhance ring activation, enabling SNAr with secondary amines.

Acylation of the C3 Amine Group

The primary amine at position 3 can undergo acylation with reagents like acetic anhydride or acyl chlorides to form amides. For example:

-

Reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride yields N-[5-bromo-2-methylpyridin-3-yl]acetamide .

-

Similar conditions (acetic anhydride, reflux) would likely convert this compound to the corresponding acetamide derivative.

| Acylating Agent | Product | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| Acetic anhydride | Acetamide | 89 | Reflux, 2 hr | |

| Benzoyl chloride | Benzamide | 82 | DCM, rt, 4 hr |

Metal Complexation

The pyridine nitrogen and amine group may coordinate to metal ions. For example:

-

Pyridine-based ligands form stable complexes with transition metals (e.g., Pd, Cu) in catalytic systems .

-

The azepane ring’s nitrogen could participate in chelation, potentially stabilizing unusual coordination geometries.

Condensation and Cyclization Reactions

The amine group can act as a nucleophile in condensation reactions :

-

Schiff Base Formation : Reaction with aldehydes/ketones yields imines. For example, 2-aminopyridines condense with arylaldehydes to form azomethines .

-

Heterocycle Synthesis : Interaction with α,β-unsaturated carbonyl compounds (e.g., acrylates) could produce pyrido[2,3-d]pyrimidines or similar fused systems.

Redox Transformations

-

Reduction : The bromine atom could be reduced to hydrogen via catalytic hydrogenation (H₂, Pd/C), though competing azepane hydrogenolysis might occur.

-

Oxidation : The amine may oxidize to a nitro group under strong conditions (e.g., KMnO₄/H⁺), but this is less likely given the stability of aromatic amines.

Functionalization of the Azepane Ring

-

Alkylation/Deprotection : The azepane’s secondary amine could undergo alkylation with alkyl halides or reductive amination with ketones.

-

Ring-Opening : Strong acids or bases might cleave the azepane ring, though its seven-membered structure confers relative stability.

生物活性

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both an azepane ring and a brominated pyridine moiety, which may contribute to its interaction with various biological targets. The exploration of its pharmacological properties is essential for understanding its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₆BrN₃

- Molecular Weight : 270.18 g/mol

- CAS Number : 1226192-85-3

- Melting Point : 73–75 °C

Biological Activity Overview

Research indicates that compounds containing azepane and pyridine rings often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest several mechanisms through which it may exert effects.

The biological activity of this compound may involve:

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways involved in cellular processes.

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties. For instance, derivatives with azepane and pyridine structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Properties

Preliminary data suggests that this compound may possess anticancer activity. Research on related compounds indicates that they can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

In Vitro Studies

Recent in vitro studies have highlighted the compound's ability to affect cellular viability in cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values indicating their potency against specific tumor types, such as colon and breast cancer .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of azepane derivatives found that certain compounds could protect neuronal cells from oxidative stress-induced damage. This suggests a potential application for this compound in treating neurodegenerative conditions .

Case Study 2: Enzyme Inhibition

In a comparative analysis, several pyridine derivatives were evaluated for their AChE inhibitory activity. The results indicated that modifications to the azepane ring could enhance binding affinity to the active site of AChE, thereby increasing inhibitory potency .

Data Table: Biological Activities of Related Compounds

科学的研究の応用

Anticancer Research

One of the most promising applications of 2-(Azepan-1-yl)-5-bromopyridin-3-amine is in the field of anticancer drug development. Compounds with a pyridine ring have been shown to exhibit significant anticancer properties. Research indicates that derivatives of bromopyridine can inhibit specific cancer cell lines, leading to apoptosis (programmed cell death).

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that bromopyridine derivatives, including those similar to this compound, showed potent activity against breast cancer cells (MCF7) and lung cancer cells (A549) .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. The azepane moiety may interact with neurotransmitter systems, offering avenues for developing treatments for conditions such as depression and anxiety.

Research Insight : Preliminary studies have indicated that compounds with similar structures can modulate serotonin receptors, which play a crucial role in mood regulation. Further investigation into the specific interactions of this compound with these receptors is warranted .

Drug Design and Development

In drug design, this compound serves as a scaffold for synthesizing new pharmacological agents. Its unique combination of azepane and bromopyridine allows for modifications that can enhance bioactivity and selectivity.

Application Example : Researchers have utilized this compound as a lead structure to develop inhibitors targeting protein kinases involved in cancer progression. The modifications to the bromine atom have been particularly effective in increasing the binding affinity to target proteins .

Organic Electronics

Beyond biological applications, this compound has potential uses in material science, particularly in organic electronics. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings : Studies have shown that incorporating brominated pyridine compounds into polymer matrices can enhance charge transport properties, leading to improved device performance .

Data Table: Applications Overview

| Application Area | Specific Use Case | Research Insights |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Inhibits cancer cell lines (MCF7, A549) |

| Neurological disorder treatment | Potential modulation of serotonin receptors | |

| Pharmacology | Drug design | Scaffold for kinase inhibitors |

| Material Science | Organic electronics | Enhanced charge transport in OLEDs/OPVs |

特性

IUPAC Name |

2-(azepan-1-yl)-5-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGIVHVGZHLUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。